molecular formula C9H8N2O2 B1388001 1-Methyl-1H-indazole-5-carboxylic acid CAS No. 1176754-31-6

1-Methyl-1H-indazole-5-carboxylic acid

Cat. No. B1388001
CAS RN: 1176754-31-6
M. Wt: 176.17 g/mol
InChI Key: VWIWCHCBXWBREL-UHFFFAOYSA-N
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Description

“1-Methyl-1H-indazole-5-carboxylic acid” is a chemical compound used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It is also used as a pharmaceutical adjuvant .


Synthesis Analysis

The synthesis of “1-Methyl-1H-indazole-5-carboxylic acid” involves various strategies including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of “1-Methyl-1H-indazole-5-carboxylic acid” involves a heterocyclic system with a wide variety of medicinal applications .


Chemical Reactions Analysis

The chemical reactions involving “1-Methyl-1H-indazole-5-carboxylic acid” include N–N bond formation employing oxygen as the terminal oxidant .


Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis and Characterization

1-Methyl-1H-indazole-5-carboxylic acid is a key compound used in the synthesis of various derivatives with potential applications in scientific research. Studies have explored the synthesis of different derivatives, such as novel oxazole derivatives and indazole carboxamides, demonstrating the versatility of 1-methyl-1H-indazole-5-carboxylic acid in chemical synthesis. For instance, Reddy et al. (2013) described the synthesis of novel 2-(substituted)-5-(1-methyl-1H-indazol-3-yl)-oxazoles from 1-methyl-1H-Indazole 3-carboxylic acid (Reddy et al., 2013). Additionally, the creation of indazole-carboxamides and their evaluation for anti-inflammatory and analgesic activity have been explored (Reddy, Gogireddy, Dubey, B, & B, 2015).

Structural Analysis

The structural analysis of derivatives of 1-methyl-1H-indazole-5-carboxylic acid is essential for understanding their chemical properties and potential applications. For example, the study of the crystal structure of certain derivatives, such as 1-(2,4-Dichlorobenzyl)-1H-indazole-3-carboxylic acid, provides insights into their crystalline form, which can impact their stability and bioactivity (Hu Yong-zhou, 2008).

Potential Therapeutic Applications

Research has indicated the potential of derivatives of 1-methyl-1H-indazole-5-carboxylic acid in therapeutic applications, particularly in the field of anti-inflammatory and analgesic drugs. For instance, the synthesis and evaluation of certain indazole derivatives have demonstrated promising anti-inflammatory activity (Reddy et al., 2015).

Gas Sorption Studies

1-Methyl-1H-indazole-5-carboxylic acid derivatives have also been investigated in gas sorption studies, particularly in the context of CO2 sorption. A study by Hawes et al. (2012) on a porous Cu(II) coordination polymer featuring 1H-indazole-5-carboxylic acid revealed selective and hysteretic sorption of CO2, highlighting its potential in environmental applications (Hawes, Babarao, Hill, White, Abrahams, & Kruger, 2012).

Safety And Hazards

The safety and hazards associated with “1-Methyl-1H-indazole-5-carboxylic acid” include skin irritation, serious eye irritation, and respiratory irritation. Precautionary measures include wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Future Directions

The future directions for “1-Methyl-1H-indazole-5-carboxylic acid” involve the development of synthetic approaches to indazoles, including reactions under catalyst- and solvent-free conditions .

properties

IUPAC Name

1-methylindazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-11-8-3-2-6(9(12)13)4-7(8)5-10-11/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWIWCHCBXWBREL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)O)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80653457
Record name 1-Methyl-1H-indazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80653457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-1H-indazole-5-carboxylic acid

CAS RN

1176754-31-6
Record name 1-Methyl-1H-indazole-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1176754-31-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-1H-indazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80653457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of methyl 1-methyl-1H-indazole-5-carboxylate (107 mg, 0.56 mmol) in methanol/water (V:V 1:1, 4 mL) was added LiOH (48 mg). The solution was heated at 40° C. for 3 hours before cooling to room temperature. The mixture was diluted with water and acidified to pH 3.5-4 with KHSO4. Solids precipitated and were isolated by filtration and dried under vacuum to afford the title compound as a yellow solid (70 mg, 71%).
Quantity
107 mg
Type
reactant
Reaction Step One
Name
Quantity
48 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
71%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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